molecular formula C10H11NO2 B14760298 3-Phenyl-5-hydroxymethylisoxazoline

3-Phenyl-5-hydroxymethylisoxazoline

Cat. No.: B14760298
M. Wt: 177.20 g/mol
InChI Key: GXUGWAXJXGJRAH-UHFFFAOYSA-N
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Description

5-Isoxazolemethanol, 4,5-dihydro-3-phenyl- is a heterocyclic compound featuring an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isoxazolemethanol, 4,5-dihydro-3-phenyl- typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Metal-free synthetic routes have also been developed to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of eco-friendly synthetic strategies to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolemethanol, 4,5-dihydro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

5-Isoxazolemethanol, 4,5-dihydro-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its heterocyclic structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Isoxazolemethanol, 4,5-dihydro-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Isoxazolemethanol, 3-(4-bromophenyl)-4,5-dihydro-
  • 5-Isoxazolemethanol, 4,5-dihydro-3-(4-methoxyphenyl)-
  • 5-Isoxazolemethanol, 4,5-dihydro-3-[4-(4-pyridinyl)phenyl]-

Uniqueness

5-Isoxazolemethanol, 4,5-dihydro-3-phenyl- is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUGWAXJXGJRAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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